Product packaging for Descladinose Azithromycin-d3(Cat. No.:)

Descladinose Azithromycin-d3

Cat. No.: B1163671
M. Wt: 593.81
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Molecular Docking and Simulation Studies of Descladinose Azithromycin (B1666446) Conjugates with Ribosomal Subunits

Molecular docking studies have been instrumental in elucidating the binding modes of descladinose azithromycin derivatives within the bacterial ribosome. These computational analyses provide insights into the specific interactions that govern the inhibitory activity of these compounds.

Research involving novel 3-O-descladinose azithromycin chemotypes conjugated with nucleobases has utilized molecular docking to understand their enhanced activity against resistant strains. mdpi.comnih.gov Docking simulations of these conjugates against the Haloarcula marismortui 50S ribosomal subunit (a model for the bacterial ribosome) revealed key hydrogen bonding interactions. nih.gov Specifically, conjugates bearing an adenine (B156593) moiety were found to form hydrogen bonds with surrounding ribosomal nucleobases, which is believed to account for their improved activity against strains with A2059G mutations. nih.gov

The binding of azithromycin itself involves interactions with domains IV and V of the 23S rRNA within the peptide exit tunnel. nih.govresearchgate.net A second binding site has also been identified, involving ribosomal proteins L4 and L22 and domain II of the 23S rRNA, classifying azithromycin as a dual-binding ribosome inhibitor. nih.govresearchgate.net The removal of the cladinose (B132029) sugar at the 3-position, creating the descladinose scaffold, allows for the attachment of various chemical moieties that can establish new contacts within the ribosomal tunnel, potentially overcoming resistance mechanisms.

The following table summarizes the key interactions observed in molecular docking studies of descladinose azithromycin derivatives.

Compound/Derivative Ribosomal Target Key Interactions Observed Significance
Adenine-conjugated 3-O-descladinose azithromycin50S ribosomal subunit (A2059G mutant model)Hydrogen bonds between the adenine moiety and ribosomal nucleobases. nih.govAccounts for the enhanced activity against specific rRNA-mutated strains.
Azithromycin (parent compound)50S ribosomal subunit (23S rRNA domains IV and V)Blocks the protein exit tunnel. nih.govPrimary mechanism of protein synthesis inhibition.
Azithromycin (parent compound)50S ribosomal subunit (Ribosomal proteins L4, L22 and 23S rRNA domain II)Secondary binding site. nih.govresearchgate.netContributes to its dual-binding inhibitory action.

In Vitro Evaluation of Novel Descladinose Azithromycin Chemotypes Against Engineered Bacterial Strains (e.g., rRNA-mutated strains)

The development of novel descladinose azithromycin derivatives is largely driven by the need to combat bacterial resistance, particularly mutations in the 23S rRNA, such as A2058G and A2059G, which are common mechanisms of macrolide resistance. mdpi.comnih.gov In vitro studies using engineered bacterial strains expressing these specific mutations are crucial for evaluating the efficacy of new compounds.

A series of 3-O-descladinose azithromycin conjugates with various nucleobases have been synthesized and tested against engineered E. coli strains. mdpi.comnih.gov These studies revealed that conjugates, particularly those with adenine, exhibited superior antibacterial activity compared to azithromycin, telithromycin, and clindamycin (B1669177) against strains with A2058G or A2059G mutations. mdpi.comnih.gov

The table below presents a selection of minimum inhibitory concentration (MIC) data for a representative adenine-conjugated descladinose azithromycin derivative against engineered E. coli strains.

Compound Engineered E. coli Strain MIC (µg/mL)
32A (Adenine conjugate) SQ110DTC (A2058G mutation)16
AzithromycinSQ110DTC (A2058G mutation)>128
TelithromycinSQ110DTC (A2058G mutation)64
32A (Adenine conjugate) SQ110LPTD (A2059G mutation)8
AzithromycinSQ110LPTD (A2059G mutation)>128
TelithromycinSQ110LPTD (A2059G mutation)32

Data synthesized from a study on conjugates of 3-O-Descladinose-azithromycin and nucleobases. mdpi.comnih.gov

These results demonstrate that the modification at the 3-position of the descladinose scaffold can effectively restore activity against key resistant phenotypes. The structure-activity relationship studies indicated that the nature of the linked nucleobase and the length of the linker are critical for optimizing activity. nih.gov

Analysis of Interactions with Bacterial Efflux Pumps and Permeability Barriers

While modifications to the descladinose azithromycin core can overcome target-site resistance, these changes can also impact the molecule's interaction with other bacterial defense mechanisms, such as efflux pumps and the outer membrane permeability barrier in Gram-negative bacteria. mdpi.comnih.gov

Studies on nucleobase-conjugated 3-O-descladinose azithromycin derivatives have shown that while they are potent against engineered strains lacking robust efflux systems, their efficacy is diminished against clinical isolates with active efflux pumps. mdpi.comnih.gov This suggests that the structural modifications that enhance ribosomal binding may inadvertently increase the molecule's susceptibility to being expelled by efflux pumps like the AcrAB-TolC system in E. coli. mdpi.comnih.gov

The introduction of nucleobases to the descladinose azithromycin structure was found to be detrimental to the activity against clinical isolates, indicating a trade-off between overcoming target-site mutations and evading efflux. mdpi.comnih.gov This highlights the challenge in designing derivatives that can both effectively inhibit the ribosome and bypass bacterial efflux systems. The use of efflux pump inhibitors (EPIs), such as menadione, in combination with these derivatives has been explored to restore activity, providing further evidence for the role of efflux in conferring resistance to these novel compounds. mdpi.comnih.gov

Elucidation of Secondary Modes of Action and Ribosome-Targeting Inhibition

The primary mechanism of action for azithromycin and its descladinose derivatives is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. nih.govdrugbank.comclinpgx.org They physically obstruct the nascent peptide exit tunnel, thereby preventing the elongation of the polypeptide chain. nih.gov Azithromycin's interaction with the ribosome is characterized by a two-step process: an initial binding followed by a slower conformational change to a more tightly bound state. researchgate.net

Furthermore, azithromycin is known to possess immunomodulatory and anti-inflammatory properties, although these are generally considered distinct from its direct antibacterial activity. nih.gov There is also evidence that azithromycin can downregulate the expression of certain bacterial genes, which could be a consequence of its primary action on protein synthesis. mdpi.com For descladinose azithromycin derivatives, particularly those with large conjugates, the potential for dual-mode-of-action compounds has been considered, such as linking them to moieties that could inhibit other bacterial targets like DNA gyrase. mdpi.com However, the primary focus remains on optimizing interactions within the ribosome to overcome resistance.

Properties

Molecular Formula

C₃₀H₅₅D₃N₂O₉

Molecular Weight

593.81

Synonyms

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-Ethyl-3,4,10,13-tetrahydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one-d3;  CP 66458-d3;  Desosaminylazithromycin-d3;  Azithrom

Origin of Product

United States

Q & A

Basic Research Questions

Q. How can researchers distinguish Descladinose Azithromycin-d3 from its parent compound (Azithromycin) using analytical techniques?

  • Methodology : Utilize ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) with deuterium-specific transitions. For example, the parent ion (m/z 749.7) and product ions (m/z 591.5 and 573.6) for Azithromycin-d3 can be compared to non-deuterated Azithromycin, noting isotopic shifts and retention time differences (5.87 min vs. non-deuterated analogs) .
  • Key Considerations : Optimize collision energy (e.g., 160 eV) and declustering potential (40 V) to enhance specificity for deuterated compounds .

Q. What validated methods are recommended for quantifying this compound in biological matrices?

  • Methodology : Employ isotope dilution mass spectrometry (IDMS) with deuterated internal standards (e.g., Azithromycin-d3) to correct for matrix effects. Validate parameters include linearity (1–1000 ng/mL), precision (≤15% RSD), and recovery (≥85%) using protocols aligned with USP standards for azithromycin analogs .
  • Data Interpretation : Cross-validate results against reference materials (e.g., USP Azithromycin RS) to ensure accuracy in pharmacokinetic studies .

Q. How does the deuterium substitution in this compound affect its stability under varying pH conditions?

  • Experimental Design : Conduct accelerated stability studies (e.g., 25°C, 40°C/75% RH) in buffers (pH 2–9). Monitor degradation via UPLC-MS/MS, comparing deuterated vs. non-deuterated forms. Note that deuterium at the descladinose moiety may reduce hydrolysis rates due to kinetic isotope effects .

Advanced Research Questions

Q. What are the challenges in synthesizing high-purity this compound for tracer studies?

  • Synthesis Optimization : Use regioselective deuteration techniques (e.g., catalytic H/D exchange under controlled pH and temperature) to target the descladinose site. Confirm purity (>98%) via NMR (e.g., ¹H/²H integration) and high-resolution MS .
  • Contamination Risks : Address residual non-deuterated impurities by iterative crystallization or preparative chromatography .

Q. How can researchers resolve discrepancies in metabolic stability data between in vitro and in vivo models for this compound?

  • Hypothesis Testing : Compare hepatic microsomal stability (in vitro) with plasma pharmacokinetics (in vivo) in rodent models. Use compartmental modeling to account for tissue distribution differences. For example, delayed clearance in vivo may arise from protein binding or enterohepatic recirculation not captured in vitro .
  • Data Reconciliation : Apply Bayesian statistical models to integrate conflicting datasets and identify covariates (e.g., cytochrome P450 activity) .

Q. What strategies mitigate cross-reactivity of this compound with non-target analytes in multiplexed assays?

  • Methodology : Perform cross-reactivity screening using structurally related macrolides (e.g., erythromycin, clarithromycin). Optimize chromatographic separation (e.g., gradient elution with C18 columns) and employ MRM transitions unique to the deuterated compound (e.g., m/z 591.5 → 573.6) .
  • Validation : Use receiver operating characteristic (ROC) curves to assess specificity thresholds in complex matrices .

Q. How should researchers address contradictory findings in this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

  • Contradiction Analysis : Conduct meta-analyses of published PK-PD data, stratifying by study design (e.g., dose range, species). For instance, nonlinear PK in high-dose studies may explain efficacy outliers .
  • Mechanistic Modeling : Develop physiologically based pharmacokinetic (PBPK) models incorporating deuterium-specific parameters (e.g., altered volume of distribution) .

Methodological and Ethical Considerations

  • Statistical Rigor : Ensure power analysis (α=0.05, β=0.2) and pre-registration of hypotheses to minimize Type I/II errors in tracer studies .
  • Ethical Compliance : For human metabolite studies, adhere to protocols for vulnerable populations (e.g., exclusion of pregnant women unless justified) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.